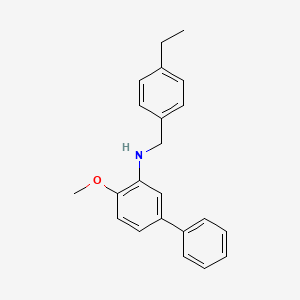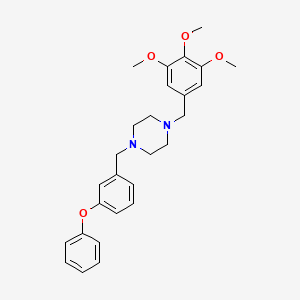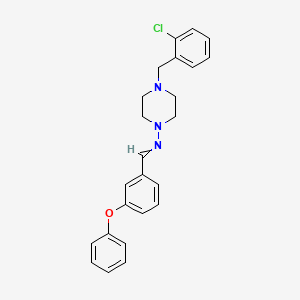![molecular formula C18H17ClF3N3O3 B4896903 4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)
4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a 4-chloro group and a butyl chain linked to a nitro-substituted trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide: shares structural similarities with other benzamide derivatives.
This compound: is compared with compounds like this compound and this compound.
Uniqueness
The presence of both a nitro group and a trifluoromethyl group in the same molecule imparts unique chemical and biological properties to this compound. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O3/c19-14-6-3-12(4-7-14)17(26)24-10-2-1-9-23-15-8-5-13(18(20,21)22)11-16(15)25(27)28/h3-8,11,23H,1-2,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLXPJOILYREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-adamantylmethyl){[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4896821.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B4896823.png)
![(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B4896830.png)
![N-[4-[[3-(3-methylanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B4896844.png)
![5-acetyl-3-amino-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896862.png)
![7-[chloro(difluoro)methyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896878.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)

![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)
![5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)

